molecular formula C13H16N2O4S B1450767 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid CAS No. 1396979-66-0

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid

Cat. No. B1450767
M. Wt: 296.34 g/mol
InChI Key: LKZYYAIUVDNNSB-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid, also known as DBIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBIB is a derivative of benzisothiazolone, a class of compounds that have been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Scientific Research Applications

Antioxidant Capacity Assays

The compound's relevance to scientific research can be understood through studies like the ABTS/PP decolorization assay, which investigates antioxidant capacities. This review elucidates the reaction pathways of antioxidants with ABTS•+, highlighting the specificity of reactions such as coupling and their contribution to total antioxidant capacity. Such insights are crucial for understanding the compound's role in antioxidant assays and its potential implications in food science and pharmacology (Ilyasov et al., 2020).

Synthesis of Heterocyclic Compounds

Research on microwave-assisted synthesis of benzoxazole derivatives provides insights into the compound's role in medicinal chemistry. Benzoxazole, related to the query compound through its structural motifs and synthesis methods, is significant due to its pharmacological activities. This review demonstrates the effectiveness of microwave-assisted techniques in synthesizing benzoxazole derivatives, revealing the compound's potential in drug development and material science (Özil & Menteşe, 2020).

Role in Pharmacological Research

A study on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives, which shares structural similarities with the query compound, discusses their synthesis, chemical properties, and biological activity. The review emphasizes the synthetic potential and pharmacological properties of these derivatives, suggesting the importance of such compounds in creating new molecular systems with pharmacological applications (Hryhoriv et al., 2021).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) involves studies on kinetics, mechanisms, and by-products relevant to environmental science. This review collects and summarizes findings on AOPs' efficacy in breaking down recalcitrant compounds, providing a framework for understanding how similar processes might apply to the compound , highlighting its potential environmental impact and degradation pathways (Qutob et al., 2022).

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYYAIUVDNNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid

CAS RN

1396979-66-0
Record name 2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 2
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 3
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 4
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 5
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid
Reactant of Route 6
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid

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